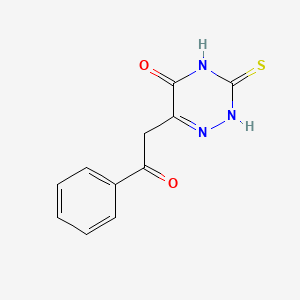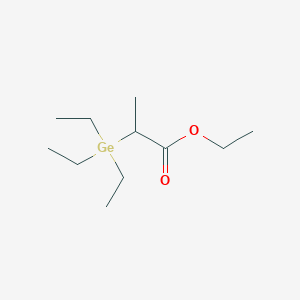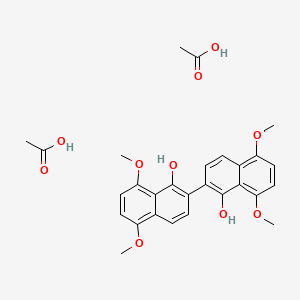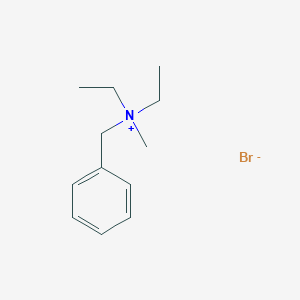![molecular formula C20H23N3 B14379067 4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole CAS No. 88368-38-1](/img/structure/B14379067.png)
4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole is a complex heterocyclic compound that belongs to the class of pyrimido[5,4-c]carbazoles. These compounds are characterized by their fused ring structure, which includes both pyrimidine and carbazole moieties. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a butyl-substituted carbazole with an ethyl-substituted pyrimidine derivative can lead to the formation of the desired compound through a series of condensation and cyclization reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, contributing to the development of new synthetic methodologies and materials.
Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.
Medicine: Research into its pharmacological effects could lead to new therapeutic agents for various diseases.
Industry: The compound’s properties may be exploited in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrimido[5,4-c]carbazoles and related heterocyclic systems, such as pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines .
Uniqueness
4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole is unique due to its specific substitution pattern and the combination of butyl and ethyl groups, which influence its chemical and physical properties
Propriétés
Numéro CAS |
88368-38-1 |
|---|---|
Formule moléculaire |
C20H23N3 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
4-butyl-7-ethyl-1,4-dihydropyrimido[5,4-c]carbazole |
InChI |
InChI=1S/C20H23N3/c1-3-5-9-16-14-11-12-18-19(20(14)22-13-21-16)15-8-6-7-10-17(15)23(18)4-2/h6-8,10-13,16H,3-5,9H2,1-2H3,(H,21,22) |
Clé InChI |
TUQPBLSYCWMMGR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C2=C(C3=C(C=C2)N(C4=CC=CC=C43)CC)NC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Tert-butylsulfanyl)butoxy]benzene](/img/structure/B14378987.png)




![4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14379017.png)


![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14379028.png)


![{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium](/img/structure/B14379043.png)
![1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14379048.png)

